molecular formula C17H27Cl2NO B1678490 Pitolisant CAS No. 903576-44-3

Pitolisant

Cat. No. B1678490
M. Wt: 332.3 g/mol
InChI Key: XLFKECRRMPOAQS-UHFFFAOYSA-N
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Description

Pitolisant is an orally available, first-in-class antagonist/inverse agonist of the histamine H3 receptor . It is used to treat cataplexy (weak or paralyzed muscles) or excessive daytime sleepiness (EDS) in patients with narcolepsy .


Synthesis Analysis

The synthesis of Pitolisant HCl involves the use of piperidine and 1-bromo-3-chloropropane .


Molecular Structure Analysis

Pitolisant is a small molecule with the chemical formula C17H26ClNO . It acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human histamine H3 receptor subtype .


Chemical Reactions Analysis

Pitolisant undergoes hepatic metabolism, and about 63% of total elimination occurs via renal excretion into the urine as an inactive non-conjugated metabolite BP2.951 and a glycine conjugated metabolite .


Physical And Chemical Properties Analysis

Pitolisant is a white or almost white crystalline powder . Its molecular weight is 295.85 g/mol .

Scientific Research Applications

1. Treatment of Narcolepsy and Excessive Daytime Sleepiness

Pitolisant, recognized as a histamine H3 receptor inverse agonist/antagonist, has shown significant efficacy in the treatment of narcolepsy and excessive daytime sleepiness (EDS). The drug has been approved in the EU and the USA for these indications. In the pivotal HARMONY I trial, pitolisant significantly decreased excessive daytime sleepiness and cataplexy rate versus placebo in adults with narcolepsy (Syed, 2016), (Dauvilliers et al., 2019). In another study, pitolisant improved wakefulness in obstructive sleep apnea patients adhering to Continuous Positive Airway Pressure (CPAP) treatment, indicating its effectiveness in reducing daytime sleepiness in this group as well (Pépin et al., 2020).

2. Potential Use in Epilepsy

Pitolisant has been explored for its potential antiepileptic effects. An exploratory Phase II trial evaluated the safety and antiepileptic effect of pitolisant in refractory partial seizures, offering promising results though more extensive research is needed to confirm its efficacy in this area (Collart Dutilleul et al., 2016).

3. Cognitive and Memory Improvement

Pitolisant has shown potential in improving cognitive functions, particularly in memory. It was found to facilitate consolidation of contextual fear memory in mice, suggesting its possible application in treating cognitive disorders (Brabant et al., 2013).

4. Minimal Risk of Abuse

Studies have indicated that pitolisant has a minimal risk of abuse. This is significant in comparison to other stimulants used for similar indications, making it a safer option in this regard (Setnik et al., 2019).

5. Potential in Other Neurological Disorders

There is ongoing research into the application of pitolisant in other neurological disorders such as Parkinson’s disease, though this area is still in the early stages of exploration (Romigi et al., 2018).

Safety And Hazards

Pitolisant may cause serious side effects including fast or pounding heartbeats, fluttering in your chest, shortness of breath, or sudden dizziness . Common side effects may include nausea, anxiety, or sleep problems (insomnia) . It is contraindicated in patients with severe liver disease .

Future Directions

Pitolisant is currently being evaluated for the treatment of excessive daytime sleepiness in adult patients with IH . The primary objective is to evaluate the efficacy and safety of pitolisant compared with placebo in treating EDS in adult patients with IH .

properties

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFKECRRMPOAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238098
Record name Ciproxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitolisant hydrochloride

CAS RN

903576-44-3
Record name Ciproxidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciproxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PITOLISANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,270
Citations
JC Schwartz - British journal of pharmacology, 2011 - Wiley Online Library
… , was inhibited by Pitolisant with an IC50 value, ∼10 times higher than its plasma levels at therapeutic dosage. Together with the fact that Pitolisant metabolism involves two distinct CYP …
Number of citations: 331 bpspubs.onlinelibrary.wiley.com
B Setnik, M McDonnell, C Mills, C Scart-Grès, P Robert… - Sleep, 2020 - academic.oup.com
… study, pitolisant demonstrated significantly lower potential for abuse compared with phentermine and an overall profile similar to placebo; this suggests a low risk of abuse for pitolisant. …
Number of citations: 29 academic.oup.com
DKN Trenité, D Parain, P Genton, P Masnou… - Epilepsy & Behavior, 2013 - Elsevier
… the pharmacodynamic effect of pitolisant in patients … pitolisant in photosensitive patients with epilepsy. The objective of this study was to determine pharmacodynamic effects of pitolisant …
Number of citations: 72 www.sciencedirect.com
V Harwell, PS Fasinu - Medicines, 2020 - mdpi.com
… of pitolisant for the treatment of narcolepsy with or without cataplexy. At the recommended dose, pitolisant is … Limited studies have shown pitolisant to lack abuse potential which will be a …
Number of citations: 18 www.mdpi.com
MW Calik - Nature and science of sleep, 2017 - Taylor & Francis
… of four clinical trials of pitolisant to treat narcolepsy. These four trials show that pitolisant is an … This review focuses on the clinical outcomes of pitolisant, the newest drug approved for the …
Number of citations: 54 www.tandfonline.com
JL Pépin, O Georgiev, R Tiholov, V Attali… - Chest, 2021 - Elsevier
Background Excessive daytime sleepiness (EDS) in individuals with OSA syndrome persisting despite good adherence to CPAP is a disabling condition. Pitolisant is a selective …
Number of citations: 44 www.sciencedirect.com
Z Szakacs, Y Dauvilliers, V Mikhaylov… - The Lancet …, 2017 - thelancet.com
Background Histaminergic neurons are crucial to maintain wakefulness, but their role in cataplexy is unknown. We assessed the safety and efficacy of pitolisant, a histamine H3 receptor …
Number of citations: 177 www.thelancet.com
Y Dauvilliers, I Arnulf, Z Szakacs, S Leu-Semenescu… - Sleep, 2019 - academic.oup.com
… pitolisant between a previous participation in a pitolisant trial (except one with only a 1-week washout); all 86 patients had an up-titration at the start of the present study. The other 16 …
Number of citations: 65 academic.oup.com
Y Dauvilliers, C Bassetti, GJ Lammers, I Arnulf… - The Lancet …, 2013 - thelancet.com
… randomly allocated patients to receive pitolisant, modafinil, or … , 20 mg, or 40 mg a day of pitolisant; 100 mg, 200 mg or 400 … pitolisant versus placebo, and the non-inferiority of pitolisant …
Number of citations: 352 www.thelancet.com
N Sarfraz, D Okuampa, H Hansen… - Health Psychology …, 2022 - ncbi.nlm.nih.gov
… Further, we will discuss drug information, mechanism of action, pharmacokinetics, and pharmacodynamics of Pitolisant. Finally, we will compare several Pitolisant clinical trials to …
Number of citations: 8 www.ncbi.nlm.nih.gov

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